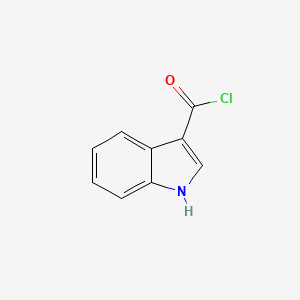

1H-Indole-3-carbonyl chloride

説明

Significance of the Indole (B1671886) Nucleus in Modern Chemical Sciences

The indole nucleus, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemical sciences. ijsdr.org This structural motif is present in a vast number of natural products and synthetic compounds that exhibit significant biological activity. ijsdr.orgnih.gov For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to many important biomolecules, including the neurotransmitter serotonin. nih.gov

The versatility of the indole core allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. jchr.org Consequently, indole derivatives have been extensively investigated and developed for their potential as anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and antimicrobial agents. ijsdr.orgjchr.org The ability of the indole structure to mimic protein structures further enhances its utility in drug discovery and development. jchr.org

The Foundational Role of Acyl Chlorides as Electrophilic Synthons

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids characterized by a chlorine atom attached to the carbonyl group. organicchemistrytutor.com This arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. organicchemistrytutor.comfiveable.me The high reactivity of acyl chlorides renders them excellent synthons, which are idealized fragments used in retrosynthetic analysis to plan the synthesis of more complex molecules. amazonaws.com

The primary utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. fiveable.melibretexts.org This allows for the efficient conversion of the acyl chloride group into a variety of other functional groups, including esters, amides, and anhydrides. organicchemistrytutor.comsavemyexams.com The reactions are typically fast and often proceed to completion, making acyl chlorides preferred reagents over less reactive carboxylic acids for many synthetic transformations. savemyexams.com The formation of acyl chlorides from carboxylic acids is commonly achieved using reagents like thionyl chloride (SOCl₂). savemyexams.com

1H-Indole-3-carbonyl chloride as a Key Synthetic Intermediate: Current Research Perspectives

This compound combines the desirable features of both the indole nucleus and the acyl chloride functional group, making it a key intermediate in the synthesis of a diverse range of target molecules. Its utility is demonstrated in its application for creating new chemical entities with potential therapeutic value.

Recent research highlights its role in the synthesis of novel compounds. For example, it has been used as a starting material in the preparation of various indole derivatives. The reactivity of the acyl chloride at the 3-position of the indole ring allows for the introduction of a wide variety of substituents, leading to the generation of libraries of compounds for biological screening. bohrium.com

The compound serves as a crucial building block in multi-step syntheses. For instance, it can be used in acylation reactions with various nucleophiles to form amides and esters. nih.gov These reactions are fundamental in constructing more elaborate molecular architectures. The versatility of this compound is further exemplified by its use in the synthesis of complex heterocyclic systems and natural product analogues.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 59496-25-2 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.6 g/mol |

| IUPAC Name | This compound |

This data is compiled from multiple sources. biosynth.comnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJFYTVJRDKVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495407 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59496-25-2 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 3 Carbonyl Chloride

Precursor-Based Synthesis: Chlorination of 1H-Indole-3-carboxylic Acid

The primary and most direct route to 1H-Indole-3-carbonyl chloride is the conversion of the hydroxyl group of 1H-Indole-3-carboxylic acid into a chloride. This transformation is a cornerstone of acyl chloride synthesis and employs a variety of powerful chlorinating agents. The general reaction is depicted below:

Figure 1: General scheme for the chlorination of 1H-Indole-3-carboxylic acid.

Several standard reagents are employed for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The choice of reagent can depend on factors such as reaction conditions, substrate sensitivity, and desired purity of the final product. The most common agents for the synthesis of this compound are thionyl chloride, oxalyl chloride, and phosphorus oxychloride.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids into their corresponding acyl chlorides. nih.gov The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which facilitates product purification. masterorganicchemistry.comchemicalbook.com

A common protocol involves heating the carboxylic acid in neat thionyl chloride at reflux. orgsyn.orgcommonorganicchemistry.com Alternatively, the reaction can be carried out in an inert solvent. The presence of a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction, even at lower temperatures. mdpi.com One study on the synthesis of amides from carboxylic acids demonstrated the in-situ formation of the acid chloride using thionyl chloride before the addition of an amine. rsc.org

Table 1: Typical Reaction Conditions for Thionyl Chloride-Mediated Chlorination

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | commonorganicchemistry.com |

| Solvent | Neat (reflux) or inert solvent (e.g., CH₂Cl₂) | orgsyn.orgcommonorganicchemistry.com |

| Temperature | Reflux | commonorganicchemistry.com |

| Catalyst | Catalytic N,N-Dimethylformamide (optional) | mdpi.com |

| Work-up | Removal of excess SOCl₂ and solvent under vacuum | orgsyn.org |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for this transformation, often preferred for its mild reaction conditions. chemicalbook.com A significant advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the isolation of the desired acyl chloride. columbia.edu

The standard procedure involves treating the carboxylic acid with oxalyl chloride in an anhydrous, non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene. chemicalbook.comorgsyn.org The reaction is typically conducted at room temperature. Crucially, this method almost always employs a catalytic amount of N,N-Dimethylformamide (DMF) to achieve high efficiency and reaction rates. commonorganicchemistry.comresearchgate.net Without the catalyst, the reaction can be significantly slower, sometimes taking 12 hours or more, whereas the catalyzed reaction is often complete in under 15 minutes. columbia.edu

Table 2: Typical Reaction Conditions for Oxalyl Chloride-Mediated Chlorination

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Oxalyl chloride ((COCl)₂) | orgsyn.org |

| Solvent | Dichloromethane (CH₂Cl₂) | commonorganicchemistry.comorgsyn.org |

| Temperature | Room Temperature | orgsyn.org |

| Catalyst | Catalytic N,N-Dimethylformamide (typically 1-2 drops) | commonorganicchemistry.comorgsyn.org |

| Work-up | Concentration by rotary evaporation to remove solvent and gaseous byproducts | orgsyn.org |

Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is another reagent capable of chlorinating carboxylic acids. While it is widely utilized in synthetic chemistry, particularly for Vilsmeier-Haack formylations and dehydration reactions, its application for the direct conversion of carboxylic acids to acyl chlorides is also documented. nih.govresearchgate.net The reaction mechanism is different from that of thionyl and oxalyl chlorides and may require more stringent conditions.

In some procedures, POCl₃ is used in conjunction with phosphorus pentachloride (PCl₅), where POCl₃ can act as a solvent and a reagent. google.com However, POCl₃ can also be used as a standalone coupling reagent to activate carboxylic acids for the synthesis of amides and esters, implying the in-situ formation of a reactive acyl chloride or a related species. rsc.org

Table 3: General Reaction Conditions for Phosphorus Oxychloride-Mediated Activation

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Phosphorus oxychloride (POCl₃) | rsc.org |

| Solvent | Dichloromethane (CH₂Cl₂) or neat | rsc.org |

| Temperature | Room temperature to elevated temperatures | google.com |

| Additives | Base (e.g., Triethylamine), DMAP | rsc.org |

| Work-up | Aqueous work-up to quench the reaction and remove phosphorus byproducts | rsc.org |

The efficiency of chlorination reactions using thionyl chloride and, particularly, oxalyl chloride is dramatically enhanced by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). nih.gov The catalytic cycle involves the initial reaction of DMF with the chlorinating agent to form a highly reactive Vilsmeier reagent, an imidoyl chloride intermediate ([ (CH₃)₂N=CHCl]⁺Cl⁻ ). columbia.edunih.govsci-hub.se

This Vilsmeier reagent is a more potent acylating agent than oxalyl or thionyl chloride alone. It reacts with the carboxylic acid to form a reactive O-acylisourea-like intermediate. This intermediate then readily undergoes nucleophilic attack by the chloride ion, leading to the formation of the desired this compound, regenerating the DMF catalyst, and releasing gaseous byproducts. youtube.com This catalytic pathway significantly lowers the activation energy of the reaction, allowing for faster conversions under milder conditions. columbia.edu

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions, such as unwanted chlorination on the indole (B1671886) ring. Key parameters to consider include the choice of solvent, reaction temperature, and stoichiometry of the reagents.

Solvent: Anhydrous, inert solvents are essential to prevent the hydrolysis of the highly reactive chlorinating agents and the product acyl chloride. Dichloromethane is a common choice for oxalyl chloride reactions due to its inertness and ease of removal. commonorganicchemistry.com For thionyl chloride, the reaction can be run neat or in a non-polar solvent.

Temperature: The choice of temperature depends on the chlorinating agent. Oxalyl chloride/DMF reactions are typically efficient at room temperature, highlighting the mildness of this method. orgsyn.org Thionyl chloride often requires heating to reflux to drive the reaction to completion, although the addition of a catalyst can sometimes lower this requirement. commonorganicchemistry.com

Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents) is generally used to ensure the complete conversion of the carboxylic acid. orgsyn.org The amount of DMF catalyst should be kept low (e.g., a few drops) as it is regenerated during the reaction. orgsyn.org

Careful control of these parameters ensures a robust and efficient synthesis of this compound, a key building block in the synthesis of more complex indole-containing molecules. beilstein-journals.org

Utilization of Established Chlorinating Agents

Emerging Synthetic Strategies for this compound Derivatives

The functionalization of the indole ring, particularly at the C3 position, is a cornerstone of synthetic organic chemistry due to the prevalence of this motif in pharmaceuticals and natural products. beilstein-journals.orgresearchgate.net Modern methodologies are moving beyond classical approaches to offer more efficient, selective, and sustainable routes to indole-3-carbonyl derivatives.

Carbonylation reactions, which introduce a carbonyl group using carbon monoxide (CO) or its surrogates, have become a powerful and cost-effective method for functionalizing indoles. beilstein-journals.orgresearchgate.net These approaches are highly valued for their atom economy. Transition-metal catalysis, particularly with palladium, is central to these transformations. researchgate.net

Recent research has demonstrated the direct C-H carbonylation of N-protected indoles to selectively generate C3-carbonyl indoles. researchgate.net For instance, palladium catalysts can facilitate the coupling of indoles with various partners under a CO atmosphere to yield indol-3-yl ketones and related structures. One notable strategy involves the palladium-catalyzed direct carbonylation of indoles with boronic acids to form indole-3-yl aryl ketones. researchgate.net Similarly, Pd-catalyzed carbonylative cyclization of 2-ethynylanilines using nitroarenes as a nitrogen source provides a rapid route to indole-3-carboxamide skeletons. rsc.org

Carbon monoxide surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), are also employed to enhance safety and ease of handling in these reactions. rsc.org These methods often proceed under milder conditions than traditional Friedel-Crafts acylation and offer broader functional group tolerance.

| Catalyst System | Reactants | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Indole, Boronic Acid | Indole-3-yl aryl ketone | CO atmosphere | researchgate.net |

| Palladium Catalyst | 2-Ethynylaniline, Nitroarene | Indole-3-carboxamide | Mo(CO)₆ as CO surrogate | rsc.org |

| Pd(OAc)₂/BuPAd₂ | 2-(2-haloaryl)indole | Cyclized Indole Derivative | 1 bar CO, 120 °C | beilstein-journals.org |

| PdCl₂/PPh₃ | 2-(2-bromophenyl)-1H-indole | Cyclized Indole Derivative | 10 bar CO, 110 °C, Et₃N | beilstein-journals.org |

Beyond direct carbonylation, novel catalytic strategies have been developed to introduce the indole-3-carbonyl moiety with high precision. These methods often leverage C-H activation, a powerful tool that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. chemistryviews.org

Palladium-catalyzed C-H activation coupled with isocyanide insertion has emerged as a direct route to indole-3-carboxamides. chemistryviews.org This approach functionalizes the C3-H bond of the indole ring directly. Another innovative one-pot method involves a palladium-catalyzed sequential reaction that combines nucleophilic addition with a cross-coupling reaction to assemble multisubstituted indole-3-carboxylic acids from 4-bromoindole-3-carboxylic acid derivatives. acs.org This tandem strategy demonstrates high efficiency by forming multiple bonds in a single operation.

Organocatalysis also presents a viable alternative for the synthesis of 3-substituted indoles. rsc.org For example, L-proline has been used to catalyze the regioselective synthesis of complex indolyl scaffolds from indoles, aldehydes, and active methylene (B1212753) compounds in water, offering excellent yields and a simple workup procedure. rsc.org The use of arenesulfonyl indoles as precursors represents another strategy; these compounds act as effective electrophiles, generating a reactive intermediate that can be trapped by various nucleophiles to create diverse C-3 functionalized indole derivatives. nih.gov

| Catalytic Approach | Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| C-H Activation/Isocyanide Insertion | Pd(OAc)₂ / Cu(OAc)₂ | Indole, Isocyanide | Indole-3-carboxamide | Direct functionalization of C3-H bond | chemistryviews.org |

| Tandem Nucleophilic Substitution/Amination | PdCl₂, Xantphos | 4-bromoindole-3-carboxamide | 4-aminoindole-3-carboxylic acid | One-pot synthesis with broad functional group tolerance | acs.org |

| Organocatalysis | L-proline | Indole, Aldehyde, Active Methylene Compound | Substituted Indolyl-4H-chromene | Reaction proceeds in water at room temperature | rsc.org |

| Friedel-Crafts Reaction | Quinidine derived thiourea | Arenesulfonylalkyl indole, 2-Naphthol | Optically active C3-substituted indole | Generates chiral indole derivatives with high enantiomeric excess | nih.gov |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of indole derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable resources. researchgate.net While traditional methods for indole synthesis often rely on harsh acids and volatile organic solvents, modern approaches seek more benign alternatives. google.com

One significant advancement is the use of water as a reaction solvent. beilstein-journals.org Water is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent. Several catalytic systems have been developed that function efficiently in aqueous media for indole synthesis. For example, the Br₂-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds can be performed in water. beilstein-journals.org

The use of acidic ionic liquids as recyclable catalysts represents another green strategy. google.com These catalysts can replace corrosive and polluting mineral acids like sulfuric or hydrochloric acid. Furthermore, solvent-free reactions, often facilitated by microwave irradiation or ball milling, are gaining traction. researchgate.netbeilstein-journals.org These techniques can accelerate reaction rates, improve yields, and eliminate the need for organic solvents entirely. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.netsemanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 1h Indole 3 Carbonyl Chloride

Electrophilic Character and Diverse Nucleophilic Reaction Pathways

1H-Indole-3-carbonyl chloride is a bifunctional molecule featuring an electron-rich indole (B1671886) nucleus and a highly electrophilic acyl chloride group. The strong electron-withdrawing nature of the carbonyl group, further enhanced by the inductive effect of the chlorine atom, renders the carbonyl carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its reactivity, enabling a wide array of chemical transformations. The indole ring itself is known to react with electrophiles, but the primary reaction pathways for this compound are dominated by the reactivity of the acyl chloride moiety. mdpi.com Nucleophilic substitution at the carbonyl carbon proceeds readily, making this compound a valuable intermediate for the synthesis of a diverse range of 3-substituted indole derivatives. researchgate.net These reactions are typically categorized as acylation reactions, where the indole-3-carbonyl group is transferred to a nucleophile. simply.science

The most prominent reactions of this compound involve the acylation of nucleophiles. These transformations proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk This two-step process efficiently transfers the acyl group to the incoming nucleophile.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields N-substituted indole-3-carboxamides. simply.science This reaction is typically rapid and often exothermic. chemguide.co.uk The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. simply.science Alternatively, an excess of the amine can be used to serve as both the nucleophile and the base. chemguide.co.uk The formation of indole-3-carboxamides is a synthetically important transformation, as this functional group is present in numerous biologically active compounds. acs.orgresearchgate.net

| Amine Nucleophile | Product (Indole-3-carboxamide) | Reaction Conditions | Reference |

|---|---|---|---|

| Ethylamine | N-ethyl-1H-indole-3-carboxamide | Cold concentrated solution | chemguide.co.uk |

| Dimethylamine | N,N-dimethyl-1H-indole-3-carboxamide | Typically in an inert solvent with a base | acs.org |

| Aniline | N-phenyl-1H-indole-3-carboxamide | Inert solvent, often with a non-nucleophilic base | simply.science |

| Piperidine | (1H-indol-3-yl)(piperidin-1-yl)methanone | Inert solvent like THF or CH2Cl2 | researchgate.net |

In a similar fashion, this compound reacts with alcohols or phenols in a process called alcoholysis to produce indole-3-carboxylate (B1236618) esters. simply.science These reactions are also typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the generated HCl. The synthesis of indole-3-carboxylates is of significant interest as these esters are versatile intermediates in organic synthesis and are found in various natural products and pharmaceuticals. beilstein-journals.org The reaction proceeds efficiently with a wide range of alcohols, from simple aliphatic alcohols to more complex phenols.

| Alcohol Nucleophile | Product (Indole-3-carboxylate) | Typical Base | Reference |

|---|---|---|---|

| Methanol | Methyl 1H-indole-3-carboxylate | Pyridine | simply.science |

| Ethanol (B145695) | Ethyl 1H-indole-3-carboxylate | Triethylamine | beilstein-journals.org |

| Phenol | Phenyl 1H-indole-3-carboxylate | Pyridine | simply.science |

| tert-Butanol | tert-Butyl 1H-indole-3-carboxylate | Triethylamine, DMAP | beilstein-journals.org |

Like other acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis in the presence of water. This reaction converts the carbonyl chloride functional group into a carboxylic acid, yielding 1H-indole-3-carboxylic acid. The reaction mechanism is analogous to that of aminolysis and alcoholysis, with water acting as the nucleophile. Due to its reactivity with water, the compound must be handled under anhydrous conditions to prevent decomposition.

While the primary reactivity of this compound centers on nucleophilic acyl substitution, the carbonyl group can potentially undergo other transformations.

Reduction: The carbonyl chloride can be reduced to afford either 1H-indole-3-carboxaldehyde or the corresponding alcohol, indole-3-carbinol (B1674136). Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the acyl chloride to the alcohol, indole-3-carbinol. Milder, more selective reducing agents, such as lithium tri-tert-butoxyaluminum hydride or Rosenmund reduction conditions, could potentially halt the reduction at the aldehyde stage, yielding 1H-indole-3-carboxaldehyde. Both indole-3-carboxaldehyde (B46971) and indole-3-carbinol are immensely valuable synthetic intermediates. nih.gov Indole-3-carboxaldehyde, in particular, serves as a precursor for a vast number of heterocyclic compounds and biologically active molecules. researchgate.net

Oxidation: The oxidation of the this compound itself is not a common transformation. However, the indole nucleus is susceptible to oxidation under certain conditions. copernicus.org Reactions involving strong oxidants would need to be carefully controlled to avoid undesired side reactions on the indole ring.

Acylation Reactions with Various Nucleophiles

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity in the context of this compound primarily relates to the initial synthesis of the molecule itself. The acylation of indole is highly regioselective for the C-3 position due to the electronic properties of the indole ring, which direct electrophilic substitution to this site. organic-chemistry.org Friedel-Crafts acylation or Vilsmeier-Haack type reactions on the parent indole heterocycle preferentially yield the 3-substituted product. Once formed, the reactions of this compound are centered at the acyl chloride group, and thus regioselectivity questions often shift to subsequent transformations of the indole ring. For instance, further electrophilic substitution on the 1H-indole-3-carboxamide or carboxylate products would be directed by both the existing carbonyl-containing group and the indole nitrogen. The ability to control regioselectivity at other positions (e.g., C2, C4, or C7) is a significant area of research in indole chemistry. beilstein-journals.orgthieme-connect.comrsc.org

Stereoselectivity becomes a key consideration when this compound or its derivatives react to create new stereocenters. While the molecule itself is achiral, its reaction with chiral nucleophiles or the introduction of chiral catalysts can lead to stereoselective outcomes. For example, the acylation of a chiral amine or alcohol would result in a diastereomeric mixture of products. Furthermore, the presence of the 3-carbonyl substituent can influence the stereochemical course of reactions at adjacent positions. For instance, in the catalytic enantioselective alkylation of indole derivatives, the directing group at C-3 plays a crucial role in establishing the stereochemistry of the newly formed C-2 substituent. acs.org Enzymatic reactions involving indole derivatives also exhibit high levels of stereospecificity, accepting only specific enantiomers as substrates. acs.org Therefore, while reactions at the carbonyl chloride group itself are not inherently stereoselective, the resulting products can be pivotal substrates in stereoselective synthesis.

Preferential Functionalization at the Indole C-3 Position

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The preferred site for such substitutions is the C-3 position. This preference is attributed to the greater stability of the cationic intermediate formed during the electrophilic attack at C-3 compared to an attack at C-2. When the electrophile attacks the C-3 position, the positive charge can be delocalized over the benzene (B151609) ring and the nitrogen atom, resulting in a more stable resonance structure.

This compound is a highly reactive acylating agent. The carbonyl carbon is strongly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This inherent reactivity, combined with the electronic properties of the indole ring, leads to preferential functionalization at the C-3 position in various reactions.

In Friedel-Crafts acylation reactions, this compound can be employed to introduce the indole-3-carbonyl moiety onto other aromatic substrates. More commonly, however, the indole itself is acylated at the C-3 position using other acyl chlorides. organic-chemistry.org For instance, the use of dialkylaluminum chloride as a catalyst allows for the selective acylation of indoles at the 3-position with a variety of acyl chlorides, even without the need for protecting the NH group. organic-chemistry.org This method has proven effective for a range of substituted indoles and acyl chlorides. organic-chemistry.org

The high regioselectivity for the C-3 position is a cornerstone of indole chemistry, enabling the synthesis of a vast array of biologically active molecules and synthetic intermediates.

Factors Influencing C-2 Substitution and Other Positional Isomer Formation

While C-3 functionalization is the predominant pathway for electrophilic substitution on the indole ring, under certain conditions, substitution at the C-2 position or other positions can occur. Several factors can influence this regioselectivity:

Steric Hindrance at C-3: If the C-3 position is already substituted with a bulky group, an incoming electrophile may be sterically hindered from attacking this site, leading to substitution at the C-2 position.

Directing Groups: The presence of certain directing groups on the indole ring can influence the position of substitution. For example, some studies have shown that a pivaloyl group at the C-3 position can direct heteroarylation to the C-2 or C-4 positions, depending on the reaction conditions.

Reaction Conditions: The choice of solvent, temperature, and catalyst can play a crucial role in determining the regiochemical outcome. For instance, in the alkenylation of indoles, the solvent system has been shown to be a key factor in directing the substitution to either the C-2 or C-3 position.

Nature of the Electrophile: Highly reactive electrophiles may exhibit lower selectivity, leading to a mixture of positional isomers.

In the context of this compound, while its primary role is as an acylating agent, the principles governing regioselectivity in indole chemistry are still relevant. When considering the functionalization of the indole ring itself, these factors become critical in predicting and controlling the formation of C-2 substituted or other positional isomers.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

This compound is synthesized from its corresponding carboxylic acid, indole-3-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comcommonorganicchemistry.com

Using Thionyl Chloride (SOCl₂):

The mechanism involves the following steps:

The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.orgyoutube.com

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate. libretexts.orglibretexts.org

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com

A tetrahedral intermediate is formed, which subsequently collapses to regenerate the carbonyl double bond and eliminate the leaving group. libretexts.org

The leaving group decomposes into sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion. masterorganicchemistry.comlibretexts.org

Using Oxalyl Chloride ((COCl)₂):

This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org

DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium salt. wikipedia.orgwikipedia.org

The carboxylic acid reacts with the Vilsmeier reagent.

The resulting intermediate collapses, releasing the acyl chloride, carbon dioxide, carbon monoxide, and regenerating the DMF catalyst. wikipedia.org

Table 1: Comparison of Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Reflux, neat or with a solvent | SO₂(g), HCl(g) | Byproducts are gaseous, which simplifies purification. masterorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature, often with catalytic DMF | CO(g), CO₂(g), HCl(g) | Milder conditions and volatile byproducts. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Cold reaction | POCl₃, HCl(g) | Produces a liquid byproduct that may need to be separated. chemguide.co.uk |

Detailed Studies of Nucleophilic Addition and Substitution Processes

Acyl chlorides, including this compound, are highly reactive towards nucleophiles and undergo nucleophilic acyl substitution. chemistrysteps.com This reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. vanderbilt.eduwikipedia.orgstudymind.co.uk In this intermediate, the carbon atom is sp³ hybridized.

Elimination: The tetrahedral intermediate is typically unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. libretexts.orgvanderbilt.edu

The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic. vanderbilt.edu

The key intermediate in the nucleophilic acyl substitution reactions of this compound is the tetrahedral intermediate . wikipedia.orgtaylorandfrancis.com This species is formed when the nucleophile adds to the carbonyl carbon. vanderbilt.edu While generally short-lived, the existence of such intermediates has been supported by extensive mechanistic studies, including isotopic labeling experiments. wikipedia.org

The stability of the tetrahedral intermediate can influence the reaction rate. Electron-donating groups on the nucleophile can stabilize the developing positive charge in the transition state leading to the intermediate, thus accelerating the reaction. Conversely, bulky groups on either the acyl chloride or the nucleophile can sterically hinder the formation of the tetrahedral intermediate, slowing down the reaction.

Transition states in these reactions are the high-energy states that occur during the formation and breakdown of the tetrahedral intermediate. Spectroscopic techniques, coupled with computational chemistry, can be used to probe the structure and energy of these transient species. acs.orgnih.gov For instance, mass spectrometry can be a powerful tool for detecting and characterizing reactive intermediates in the gas phase. nih.gov Understanding the nature of the transition states is crucial for a complete picture of the reaction dynamics and for designing more efficient synthetic routes.

In the formation of the acyl chloride itself from the carboxylic acid and thionyl chloride, a key intermediate is the chlorosulfite ester . This intermediate is more reactive than the original carboxylic acid because the chlorosulfite group is a much better leaving group than the hydroxyl group. libretexts.orglibretexts.org

Applications of 1h Indole 3 Carbonyl Chloride in Complex Molecule Synthesis

Versatility as a Core Building Block for Advanced Indole (B1671886) Derivatives

1H-Indole-3-carbonyl chloride is a quintessential starting material for introducing the indole-3-carbonyl moiety into a wide array of molecules. The high electrophilicity of the carbonyl chloride function allows for facile reactions with a multitude of nucleophiles, leading to the formation of a diverse range of advanced indole derivatives. This reactivity is the basis for its extensive use in the synthesis of complex natural products and novel therapeutic agents.

The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to readily introduce substituents at the 3-position via the carbonyl chloride is a key strategy for modulating biological activity. The resulting ketones, amides, and esters serve as versatile intermediates for further chemical transformations, enabling the exploration of vast chemical space around the indole core.

Synthesis of Diverse Heterocyclic Scaffolds and Fused Ring Systems

The strategic incorporation of the 1H-indole-3-carbonyl unit provides a powerful platform for the synthesis of a variety of heterocyclic systems, including novel fused and bridged indole derivatives.

Construction of Novel Fused and Bridged Indole Derivatives

While direct utilization of this compound in intramolecular cyclizations to form fused systems is less commonly reported, its derivatives, particularly indole-3-carboxamides and -carboxylates, are pivotal precursors for such transformations. Intramolecular reactions, such as Pictet-Spengler, Friedel-Crafts, and various metal-catalyzed cyclizations, on substrates derived from the carbonyl chloride, lead to the formation of polycyclic indole alkaloids and related complex structures.

For instance, indole-3-carboxamides can be designed with pendant reactive groups that, upon activation, undergo intramolecular cyclization to furnish fused heterocyclic systems. These strategies are instrumental in the synthesis of natural product analogues and novel drug candidates.

Tandem reactions initiated by the acylation of a suitable substrate with this compound can lead to the formation of bridged polycyclic alkaloids. For example, a tandem acylation/intramolecular Diels-Alder reaction sequence has been employed to create complex, bridged indole structures. In this approach, the dienophile is introduced via acylation, which then undergoes an intramolecular cycloaddition with a pre-existing diene moiety within the molecule.

Integration into Multi-Component Reaction Sequences

This compound and its derivatives are valuable components in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. The indole-3-carbonyl moiety can act as a key building block in Ugi, Passerini, and other named MCRs, leading to the efficient synthesis of diverse heterocyclic scaffolds.

These MCRs often generate highly functionalized and stereochemically complex products that would otherwise require lengthy and arduous synthetic sequences. The ability to incorporate the indole-3-carbonyl unit in this manner significantly expands the accessible chemical diversity for drug discovery and other applications. For example, cascade reactions involving indole derivatives can lead to the selective synthesis of multifunctional indole compounds. nih.gov

Strategic Derivatization for Enhanced Synthetic Utility

The primary application of this compound lies in its conversion to more stable and synthetically versatile derivatives, such as amides and esters. These derivatives can be further modified, demonstrating the strategic importance of the initial acylation step.

Preparation of Tailored Indole-3-carboxamides and Indole-3-carboxylates

The reaction of this compound with a wide range of primary and secondary amines readily affords a diverse library of indole-3-carboxamides. Similarly, reaction with various alcohols and phenols yields the corresponding indole-3-carboxylates. This straightforward derivatization allows for the introduction of a vast array of functional groups and structural motifs, which can be tailored for specific applications.

The synthesis of these derivatives is often high-yielding and proceeds under mild conditions, making it a highly practical and widely used transformation in organic synthesis. These tailored amides and esters are not only final target molecules in many cases but also serve as crucial intermediates for further functionalization.

| Derivative Type | Nucleophile | Product |

| Amide | Primary/Secondary Amine | Indole-3-carboxamide |

| Ester | Alcohol/Phenol | Indole-3-carboxylate (B1236618) |

Post-Functionalization Methodologies for this compound Derived Intermediates

Once the indole-3-carboxamide or -carboxylate moiety is installed, further functionalization can be carried out on either the indole ring itself or on the appended amide or ester group. This post-functionalization is a key strategy for fine-tuning the properties of the molecule.

Directed C-H functionalization of the indole nucleus in the presence of the C3-carbonyl directing group allows for the selective introduction of substituents at various positions of the indole ring. nih.gov Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the amide and ester functionalities themselves can be chemically modified. For example, the amide nitrogen can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of other transformations. These post-functionalization strategies provide a powerful toolkit for the late-stage diversification of molecules derived from this compound.

Role in the Synthetic Production of Structurally Complex Compounds

The primary role of this compound in the synthesis of complex molecules is as an acylating agent, most notably in Friedel-Crafts acylation reactions. This reaction allows for the formation of a carbon-carbon bond between the carbonyl carbon of the acyl chloride and an electron-rich aromatic or heterocyclic ring system. The resulting ketone functionality can then be further manipulated to construct more elaborate structures.

Detailed research has demonstrated the utility of this compound in the synthesis of various complex organic molecules. For instance, its reaction with different aromatic and heterocyclic compounds under Friedel-Crafts conditions leads to the formation of 3-aroylindoles. These intermediates are pivotal in the synthesis of more complex, fused heterocyclic systems.

A notable application of this compound is in the construction of precursors to polycyclic indole alkaloids. While the ultimate target molecules often possess significant biological activity, the initial synthetic steps focus purely on the strategic construction of the complex carbon skeleton. In these synthetic sequences, this compound can be used to introduce a key fragment that enables subsequent cyclization reactions, leading to the formation of multi-ring systems characteristic of these natural products.

For example, the acylation of a suitable β-carboline or a related nitrogen-containing heterocycle with this compound can furnish a diketone intermediate. This intermediate can then undergo intramolecular cyclization reactions to form bridged or fused polycyclic frameworks. The specific reaction conditions, such as the choice of Lewis acid catalyst and solvent, are crucial in directing the regioselectivity of the acylation and the efficiency of the subsequent cyclization steps.

The following table summarizes representative examples of structurally complex molecules synthesized using this compound as a key reagent, highlighting its role in the synthetic strategy.

| Reactant(s) | Reagent | Product Type | Role of this compound |

| Pyrrole (B145914) | This compound, Lewis Acid | 3-(Pyrrole-2-carbonyl)-1H-indole | Friedel-Crafts acylating agent |

| N-methylpyrrole | This compound, Lewis Acid | 3-(1-Methylpyrrole-2-carbonyl)-1H-indole | Friedel-Crafts acylating agent |

| Indole | This compound, Lewis Acid | 3,3'-Biindolyl-ketone | Friedel-Crafts acylating agent |

| β-Carboline derivative | This compound | Acylated β-carboline intermediate | Precursor for polycyclic alkaloid synthesis |

Computational and Theoretical Studies on 1h Indole 3 Carbonyl Chloride Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Currently, there are no specific published studies that provide detailed quantum chemical calculations for the electronic structure and reactivity descriptors of 1H-Indole-3-carbonyl chloride. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's intrinsic properties.

For analogous indole (B1671886) compounds, researchers have utilized DFT to calculate a range of parameters that characterize their reactivity. These often include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the carbonyl chloride group at the C3 position is expected to significantly influence the electronic distribution of the indole ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution and identify the electron-rich and electron-poor regions of this compound, thereby predicting sites for electrophilic and nucleophilic reactions.

Without dedicated computational studies on this compound, a precise quantitative analysis of these descriptors remains unavailable.

Table 1: Hypothetical Data Table of Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | (Not Available) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | (Not Available) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | (Not Available) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Not Available) | Provides insight into the molecule's polarity. |

| Global Electrophilicity | (Not Available) | Quantifies the electrophilic nature of the molecule. |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful tools for predicting how a molecule might interact with biological targets, such as proteins or enzymes. A search of the existing literature did not yield any studies that have performed molecular docking simulations specifically with this compound.

Such simulations would involve:

3D Structure Generation: Creating a three-dimensional model of this compound.

Target Selection: Identifying a relevant biological target.

Docking Algorithm: Using computational software to predict the preferred binding orientation and affinity of the molecule within the active site of the target.

The results of such studies could provide valuable insights into the potential biological activity of this compound and guide the design of new derivatives with specific therapeutic properties. The high reactivity of the carbonyl chloride moiety would likely be a key feature in any predicted covalent interactions with target proteins.

Theoretical Analysis of Reaction Pathways and Transition States

While this compound is a known reactant in various chemical transformations, particularly in Friedel-Crafts acylations, specific theoretical analyses of its reaction pathways and the associated transition states are not extensively documented.

A theoretical investigation of its reaction mechanisms would typically involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants transform into products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Calculating Activation Energies: Determining the energy required to reach the transition state, which correlates with the reaction rate.

For instance, a computational study of the acylation of a nucleophile with this compound would elucidate the step-by-step mechanism, including the formation of any intermediates and the structure of the transition states. This would provide a deeper understanding of the reaction's feasibility and selectivity. While computational studies on the acylation of indoles exist, they often focus on different acylating agents or catalytic systems, and a specific analysis centered on this compound is not available.

Analytical Methodologies for 1h Indole 3 Carbonyl Chloride and Its Transformations

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural characterization of 1H-Indole-3-carbonyl chloride, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The indole (B1671886) ring system and the carbonyl chloride group produce a characteristic set of signals.

In ¹H NMR, the protons on the indole ring exhibit distinct chemical shifts, typically in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the indole ring usually appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) show complex splitting patterns due to spin-spin coupling. The proton at position 2 is also characteristically observed in the aromatic region.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acid chloride group is particularly noteworthy, resonating significantly downfield (typically δ 160-170 ppm) due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on typical shifts for indole derivatives.

| Atom Position | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

|---|---|---|

| N-H | > 8.0 (broad singlet) | - |

| C2-H | ~8.3 (singlet) | ~138 |

| C=O | - | ~164 |

| C4-H | ~8.2 (doublet) | ~122 |

| C5-H | ~7.3 (triplet) | ~124 |

| C6-H | ~7.3 (triplet) | ~122 |

| C7-H | ~7.5 (doublet) | ~113 |

| Indole Ring Carbons | - | 113 - 137 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum provides clear evidence for the key structural features of the molecule.

The most prominent absorption band is that of the carbonyl (C=O) group in the acid chloride, which typically appears at a high frequency, around 1750-1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The N-H stretching vibration of the indole ring is observed as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Acid Chloride C=O | Stretching | 1750 - 1800 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from impurities and for tracking the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of this compound and quantifying its concentration. nih.gov Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase. nih.govresearchgate.net

A typical setup involves a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is often performed using a UV detector, as the indole ring is a strong chromophore, typically absorbing in the range of 270-280 nm. nih.govresearchgate.net This method allows for the separation of the target compound from starting materials, byproducts, and degradation products with high resolution.

Table 3: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 270-280 nm |

| Application | Purity assessment, quantification |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of reactions involving this compound. rsc.org It is also used for preliminary purity checks and to determine appropriate solvent systems for column chromatography.

The stationary phase is typically silica (B1680970) gel coated on a plate. researchgate.net A solvent system, or mobile phase, is chosen to achieve good separation between the starting materials, products, and any intermediates. For indole derivatives, common mobile phases include mixtures of nonpolar and polar solvents, such as petroleum ether and ethyl acetate. rsc.org After the plate is developed, the separated spots are visualized, often under UV light where the indole ring will fluoresce or absorb light. illinois.edu Staining with reagents like potassium permanganate (B83412) can also be used for visualization. illinois.edu The retention factor (Rf) value is calculated to identify the compounds.

Table 4: Common TLC Practices for this compound

| Parameter | Typical Material/Technique |

|---|---|

| Stationary Phase | Silica gel (SiO₂) |

| Mobile Phase Example | Petroleum Ether/Ethyl Acetate mixtures |

| Visualization | UV light (254 nm), Potassium permanganate stain |

| Application | Reaction monitoring, purity screening |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for confirming the molecular identity of this compound by precisely measuring its molecular weight. It also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₆ClNO, corresponding to a molecular weight of approximately 179.60 g/mol . nih.govbiosynth.com

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For indole derivatives, characteristic fragmentation often involves the stable indole core. scirp.org Common fragmentation pathways for this compound would likely include the loss of the chlorine atom (Cl) or the entire carbonyl chloride group (COCl). The fragmentation of the indole ring itself can lead to characteristic ions, such as the loss of HCN, resulting in an ion at m/z = 89, which is a known fragment for the indole core. scirp.org

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Molecular Ion Peak (M⁺) | m/z ≈ 179/181 (due to ³⁵Cl/³⁷Cl isotopes) |

| Potential Key Fragments | [M-Cl]⁺ |

| [M-COCl]⁺ |

Future Prospects and Emerging Research Frontiers in 1h Indole 3 Carbonyl Chloride Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 1H-Indole-3-carbonyl chloride and its precursors is increasingly focused on green chemistry principles to minimize environmental impact. Traditional methods often involve stoichiometric reagents and harsh conditions, leading to significant waste. Emerging research addresses these challenges through innovative, sustainable, and atom-economical routes.

Another key area is the development of multicomponent reactions (MCRs). An innovative two-step reaction has been developed for the de novo assembly of the indole (B1671886) core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. researchgate.netrug.nl This method proceeds under mild conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst, culminating in an acid-induced cyclization. researchgate.netrug.nl Such strategies are inherently atom-economical as they construct complex molecules in a single step from multiple starting materials, with most atoms being incorporated into the final product. researchgate.net

Researchers are also exploring alternatives to hazardous reagents. For instance, the use of phosgene (B1210022) or thionyl chloride to convert indole-3-carboxylic acid to the corresponding acid chloride is being replaced by safer activating agents. While direct research on sustainable pathways for the final chlorination step is less common, the focus on creating the indole-3-carboxylic acid precursor sustainably is a major step forward.

| Sustainable Strategy | Description | Key Advantages | Representative Research Finding |

| Direct C-H Carbonylation | Introduction of a carbonyl group directly onto the indole C-H bond, often using a metal catalyst and a CO source. beilstein-journals.org | Reduces synthetic steps, avoids pre-functionalization, high atom economy. | Palladium-catalyzed C–H and N–H alkoxycarbonylation of indole derivatives can produce indole-3-carboxylates in yields up to 98%. beilstein-journals.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product that incorporates portions of all reactants. researchgate.net | High efficiency, atom economy, operational simplicity, and reduced waste. | An Ugi multicomponent reaction followed by acid-induced cyclization provides multi-substituted indole-2-carboxamides in good yields (up to 96%) under mild, metal-free conditions. rug.nl |

| Tandem Reactions | Multiple bond-forming transformations occur in a single pot without isolating intermediates. | Increased efficiency, reduced solvent and purification needs. | A one-pot, two-step protocol using diaryliodonium salts for tandem C–H/N–H arylation of indoles demonstrates improved atom economy by utilizing both aryl groups of the reagent. acs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of this compound precursors, offering greater control over selectivity, higher yields, and milder reaction conditions. Research is active across various domains, including transition-metal catalysis, organocatalysis, and biocatalysis.

Palladium-based catalysts remain central to many modern synthetic methods for indole functionalization. beilstein-journals.org Innovations focus on designing sophisticated ligands that enhance catalyst activity and stability, allowing for lower catalyst loadings and higher turnover numbers. For example, systems like Pd(OAc)₂/BuPAd₂ have been developed for the carbonylation of 2-(2-haloaryl)indoles under low CO pressure. beilstein-journals.orgbeilstein-journals.org Rhodium catalysts are also being explored for C-H alkoxycarbonylation, providing an alternative to palladium-based systems. beilstein-journals.org

Metal-free catalysis is a rapidly growing area, aligning with sustainability goals by avoiding the cost, toxicity, and potential for product contamination associated with heavy metals. dergipark.org.tr Organocatalysts, such as L-proline and p-toluenesulfonic acid, have been used in one-pot, three-component reactions to synthesize complex 3-substituted indoles. dergipark.org.tr Furthermore, visible-light-promoted, metal-free alkoxycarbonylation using molecular iodine (I₂) as a catalyst and molybdenum hexacarbonyl (Mo(CO)₆) as a CO source represents a more environmentally friendly approach. beilstein-journals.org

| Catalyst System | Reaction Type | Key Features | Reported Yield/Efficiency |

| Pd(tfa)₂ / p-benzoquinone | Oxidative Hetero-cyclization/Carbonylation | Selective synthesis of methyl 1-benzyl-1H-indole-3-carboxylates. beilstein-journals.org | Good yields obtained at 0-15 °C. beilstein-journals.org |

| [Rh(COD)Cl]₂ / K₂S₂O₈ | C-H Alkoxycarbonylation | Rhodium-catalyzed carbonylation of indoles under 1 bar of CO. beilstein-journals.org | Products obtained after 24-48 hours at 110 °C. beilstein-journals.org |

| Pd(OAc)₂ / DPEPhos | Gas-Free Carbonylation | Uses benzene-1,3,5-triyl triformate (TFBen) as a CO source for the synthesis of amides from 2-alkynylanilines. beilstein-journals.org | Efficient for producing various indole derivatives. |

| Visible Light / I₂ / Mo(CO)₆ | Metal-Free Alkoxycarbonylation | Environmentally friendly approach using phenols and N-methylindoles without noble metal catalysts. beilstein-journals.org | Effective synthesis of N-methylindole-3-carboxylates. beilstein-journals.org |

| L-proline | Multicomponent Reaction | Catalyst for one-pot synthesis of indole derivatives in an aqueous solvent. dergipark.org.tr | Reaction completed within 2 hours. dergipark.org.tr |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like flow chemistry and automated synthesis is set to revolutionize the production and derivatization of this compound. These platforms offer enhanced control, safety, and scalability compared to traditional batch processing. mt.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides precise control over parameters such as temperature, pressure, and reaction time. mt.comnih.gov This control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of indole-3-carboxylic esters, key precursors to the target compound, has been successfully demonstrated in flow systems. beilstein-journals.org For example, a reductive cyclization to form an indole ester was achieved with a throughput of 3.7 g/h using a packed-bed reactor with a Pd/C catalyst. beilstein-journals.orguc.pt Multistep syntheses that generate complex indole-containing molecules have been performed in uninterrupted continuous flow microreactor sequences, achieving high yields in reaction times of less than 15 minutes for three chemical steps. nih.govnih.gov

Automated synthesis platforms, often combined with miniaturization techniques, accelerate the discovery of new indole derivatives and the optimization of reaction conditions. nih.gov By using technologies like acoustic droplet ejection, researchers can perform thousands of reactions on a nanomole scale, rapidly screening vast libraries of building blocks and catalysts. nih.gov This high-throughput approach generates large datasets that can be analyzed to understand structure-activity relationships and identify optimal synthetic pathways, significantly speeding up the research and development cycle for new compounds derived from this compound.

| Technology | Application to Indole Synthesis | Advantages | Example |

| Flow Chemistry | Reductive cyclization for indole-3-carboxylate (B1236618) synthesis. | Enhanced safety, precise control of reaction parameters, improved scalability, and higher throughput. mt.combeilstein-journals.org | A flow process for an indole-3-carboxylic ester achieved a throughput of 15.6 mmol/h (3.7 g/h) with a 93% isolated yield. beilstein-journals.org |

| Flow Chemistry | Multistep synthesis of 2-(1H-indol-3-yl)thiazoles. | Rapid and efficient access to complex molecules without isolating intermediates. nih.gov | Three-step synthesis completed in <15 minutes with overall yields of 38%–82%. nih.gov |

| Automated Synthesis | Accelerated synthesis of diverse indole derivatives on a nanoscale. nih.gov | High-throughput screening of building blocks and reaction conditions, reduced resource and waste generation. nih.gov | Interrupted Fischer indole synthesis combined with Ugi-type reactions was used to produce diverse libraries of drug-like scaffolds in 384-well plates. nih.gov |

Q & A

Q. How is 1H-Indole-3-carbonyl chloride synthesized from its carboxylic acid precursor?

The synthesis typically involves treating 1H-indole-3-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, SOCl₂ (1.2 equiv.) with catalytic DMF in dry chloroform under reflux for 24 hours efficiently converts the carboxylic acid to the corresponding acid chloride . Reaction progress can be monitored via TLC, and purification is achieved through distillation or chromatography.

Q. What safety protocols are critical when handling this compound?

Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Avoid inhalation or skin contact. Waste must be segregated and disposed of via certified chemical waste management services. Emergency measures include rinsing exposed areas with water and consulting a physician, as outlined in safety data sheets .

Q. How is the purity and structure of synthesized this compound validated?

Analytical methods include:

- HPLC : To confirm purity (>98% as per commercial standards) .

- NMR spectroscopy : For structural verification of the indole backbone and carbonyl chloride moiety.

- X-ray crystallography : Used in related indole derivatives to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can this compound be used to synthesize novel heterocyclic compounds?

The compound serves as a reactive intermediate in coupling reactions. For instance, under phenylhydrazine catalysis, it reacts with α-heteroaromatic amines to form N-substituted pyrroles. Subsequent cyclization yields indole-fused pyridines or meridian analogs, which are characterized via X-ray diffraction . Optimized conditions involve anhydrous solvents (e.g., pyridine) and controlled temperatures (60–80°C) to suppress side reactions.

Q. What experimental designs are used to evaluate its role in inhibiting NADPH oxidase (NOX4) activity?

- Cell-based assays : Human vascular smooth muscle cells (VSMCs) are stimulated with TGF-β (4 ng/mL, 24 hours) to induce NOX4-driven ROS production.

- Inhibitor treatment : Co-incubation with indole-derived acrylonitriles (e.g., 10 µM P1 or P3 for 4 hours) .

- ROS quantification : Amplex Red assay detects intracellular H₂O₂ levels. Data interpretation requires normalization to protein content and statistical validation of inhibition efficacy.

Q. What strategies address solubility challenges during derivatization of this compound?

- Co-solvent systems : Use DMSO (≥28.6 mg/mL solubility for indole-thiazole derivatives) .

- Esterification : Reacting the acid chloride with ethanol or methanol in the presence of DMAP (4-dimethylaminopyridine) to form stable esters, improving solubility in organic phases .

Q. How do reaction mechanisms differ when using SOCl₂ vs. POCl₃ for carbonyl chloride formation?

- SOCl₂ : Proceeds via a two-step mechanism—initial formation of an acyloxysulfite intermediate, followed by chloride substitution. Requires anhydrous conditions to avoid hydrolysis.

- POCl₃ : Involves activation of the carboxylic acid via phosphorylation, favoring bulkier substrates. Excess POCl₃ (4 equiv.) ensures complete conversion .

Q. How can computational modeling guide the design of indole-based inhibitors targeting biological receptors?

- Docking studies : Use software like AutoDock to predict binding affinities of this compound derivatives to enzyme active sites (e.g., NOX4 or cytochrome P450).

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。